

An In-depth Technical Guide to (-)-Ampelopsin A: A Resveratrol Dimer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Ampelopsin A

Cat. No.: B1654844

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Ampelopsin A is a naturally occurring resveratrol dimer, a distinct chemical entity from the more commonly known flavanone, ampelopsin (dihydromyricetin). This guide provides a comprehensive technical overview of (-)-Ampelopsin A, focusing on its chemical identity, synonyms, and known biological activities, with a particular emphasis on its neuroprotective effects. Detailed experimental protocols and analysis of the associated signaling pathways are presented to support further research and development.

Chemical Identity and Nomenclature

(-)-Ampelopsin A is an oligostilbene, specifically a dimer of resveratrol. It is crucial to distinguish it from the flavonoid dihydromyricetin, which is also sometimes referred to as ampelopsin. The chemical properties of (-)-Ampelopsin A are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₂₈ H ₂₂ O ₇	[1]
Molar Mass	470.477 g·mol ⁻¹	[1]
IUPAC Name	(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.0 ^{2,7} .0 ^{14,17}]h ₁ ephtadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol	[2]
CAS Number	280561-81-1	[1]
ChEMBL ID	ChEMBL1224886	[1]
PubChem CID	182999 ((+)-enantiomer)	[1] [2]

Synonyms and Alternative Names

A clear understanding of the nomenclature is essential to avoid confusion with other compounds. The following table lists the known synonyms for (-)-Ampelopsin A.

Synonym/Alternative Name	Source
(-)-Ampelopsin A	[3]
A resveratrol dimer	[1] [3]
An oligostilbene	

It is important to note that the name "Ampelopsin" without the "A" suffix, and the synonym "Dihydromyricetin (DHM)", refer to a different compound (CAS 27200-12-0), which is a flavanol.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Natural Occurrence and Isolation

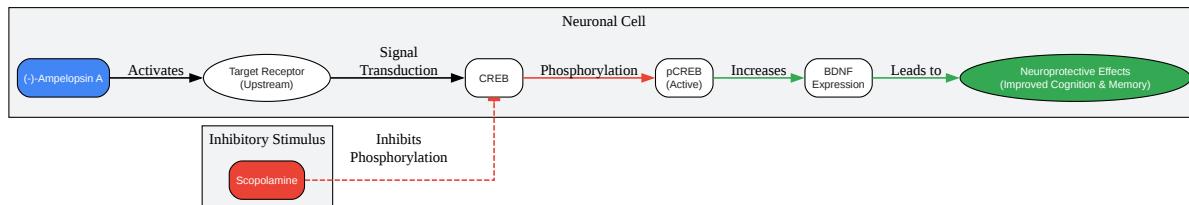
(-)-Ampelopsin A has been isolated from several plant sources, including:

- *Ampelopsis glandulosa* var. *hancei* (formerly *A. brevipedunculata* var. *hancei*)[1]
- *Dryobalanops oblongifolia* (Dipterocarpaceae)[3]
- *Vitis vinifera*[15][16]

The initial isolation of Ampelopsins A, B, and C was reported from *Ampelopsis brevipedunculata* var. *hancei*. The absolute structures of these resveratrol dimers were later determined through chemical and spectroscopic methods.

Biological Activity and Therapeutic Potential

The biological activities of (-)-Ampelopsin A are an emerging area of research, with current studies primarily focused on its neuroprotective effects.


Neuroprotective Effects

A key study has demonstrated that the central administration of Ampelopsin A isolated from *Vitis vinifera* can ameliorate cognitive and memory deficits in a scopolamine-induced dementia model in mice.[15][16][17]

Key Findings:

- Restoration of Long-Term Potentiation (LTP): Bath application of Ampelopsin A (10 ng/μL) was found to restore LTP impairment in hippocampal CA3-CA1 synapses induced by scopolamine.[15][16]
- Improvement in Cognitive Function: Chronic administration of Ampelopsin A into the third ventricle of the brain in mice improved cognitive and memory behaviors in scopolamine-treated animals.[15][16][17]
- Modulation of BDNF/CREB Signaling: The neuroprotective effects of Ampelopsin A are linked to the restoration of the brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) signaling pathways in the hippocampus.[15][16][17]

The following diagram illustrates the proposed signaling pathway for the neuroprotective effects of Ampelopsin A.

[Click to download full resolution via product page](#)

Proposed signaling pathway of (-)-Ampelopsin A's neuroprotective effects.

Experimental Protocols

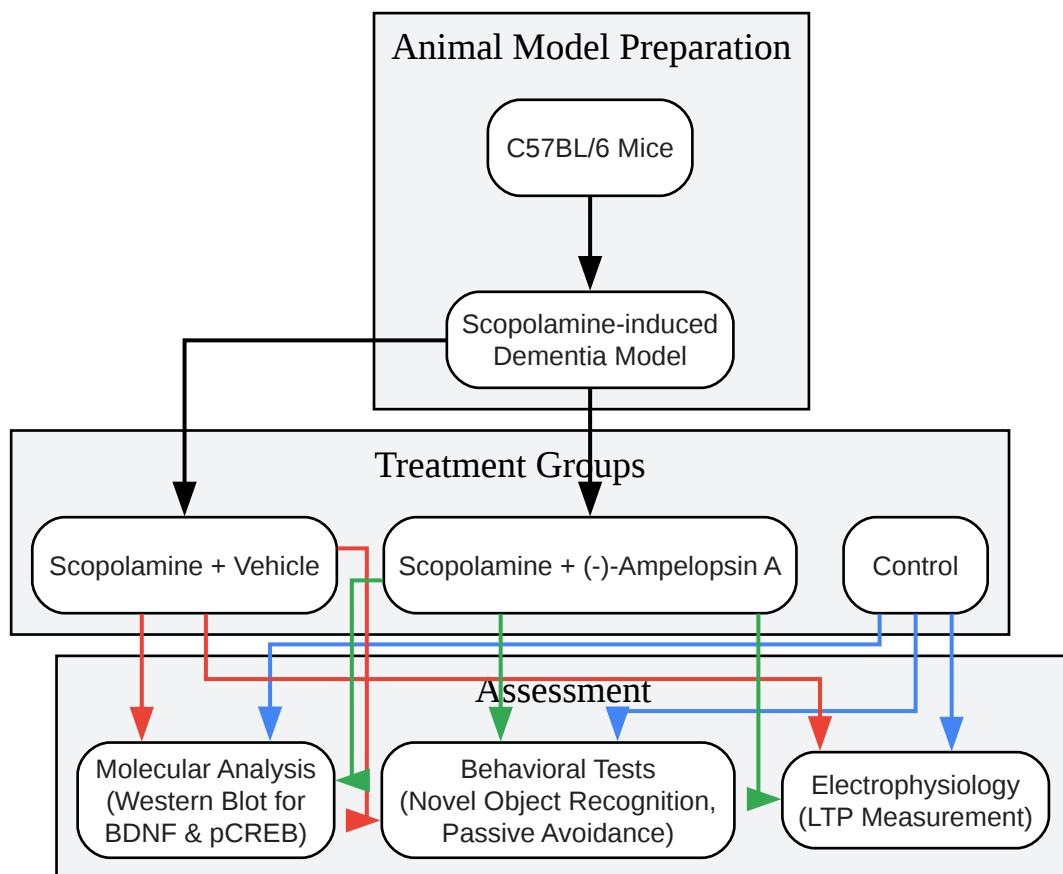
This section provides a summary of the key experimental methodologies used in the study of (-)-Ampelopsin A's neuroprotective effects, based on the available literature.

Animal Model and Drug Administration

- Animal Model: C57BL/6 mice were used to create a scopolamine-induced dementia model. [\[16\]](#)
- Drug Administration: (-)-Ampelopsin A (10 ng/μL) was administered into the third ventricle of the brain three times a week for one month. Scopolamine (0.8 mg/kg) was administered intraperitoneally.[\[16\]](#)[\[17\]](#)

Behavioral Tests for Cognitive Function

- Novel Object Recognition Test: To assess recognition memory.[\[18\]](#)
- Passive Avoidance Test: To evaluate learning and memory.[\[18\]](#)


Electrophysiology

- Long-Term Potentiation (LTP) Measurement: Field excitatory postsynaptic potentials were recorded from the CA1 stratum radiatum of hippocampal slices to assess synaptic plasticity. [\[16\]](#)

Molecular Biology Techniques

- Western Blotting: To measure the protein levels of BDNF and phosphorylated CREB (pCREB) in hippocampal tissue. [\[16\]](#)

The following diagram outlines the general experimental workflow for assessing the neuroprotective effects of (-)-Ampelopsin A.

[Click to download full resolution via product page](#)

Experimental workflow for evaluating (-)-Ampelopsin A's neuroprotective effects.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on the neuroprotective effects of (-)-Ampelopsin A.

Parameter	Control Group	Scopolamin			p-value	Reference
		e + Vehicle	e + (-)-Ampelopsin A			
Discrimination Index (%)	Data not specified	Significantly reduced	Markedly increased	p < 0.05	[16]	
BDNF Protein Levels	Baseline	Decreased	Effectively increased	p < 0.01	[16]	
pCREB Protein Levels	Baseline	Decreased	Effectively increased	p < 0.05	[16]	

Future Directions

The current body of research on (-)-Ampelopsin A, while promising, is still in its early stages. Future research should focus on:

- Expanding the Pharmacological Profile: Investigating other potential biological activities beyond neuroprotection, such as anti-inflammatory, anti-cancer, or cardioprotective effects, which are observed in other resveratrol oligomers.
- Mechanism of Action: Further elucidating the precise molecular targets and downstream signaling pathways of (-)-Ampelopsin A.
- Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of (-)-Ampelopsin A to assess its drug-like properties.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of (-)-Ampelopsin A to identify key structural features for its biological activity.

Conclusion

(-)-Ampelopsin A is a distinct resveratrol dimer with demonstrated neuroprotective potential, mediated at least in part through the BDNF/CREB signaling pathway. This technical guide provides a consolidated resource for researchers and drug development professionals, highlighting the current state of knowledge and outlining key areas for future investigation. The clear distinction between (-)-Ampelopsin A and dihydromyricetin is critical for advancing the scientific understanding of this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ampelopsin A - Wikipedia [en.wikipedia.org]
- 2. Ampelopsin A | C28H22O7 | CID 182999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ampelopsin - Wikipedia [en.wikipedia.org]
- 5. What is Ampelopsin?_Chemicalbook [chemicalbook.com]
- 6. (+)-Dihydromyricetin | C15H12O8 | CID 161557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Dihydromyricetin | GABA | Influenza Virus | mTOR | TargetMol [targetmol.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. anexib.com [anexib.com]
- 12. Dihydromyricetin | 27200-12-0 [chemicalbook.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Central Administration of Ampelopsin A Isolated from *Vitis vinifera* Ameliorates Cognitive and Memory Function in a Scopolamine-Induced Dementia Model - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (-)-Ampelopsin A: A Resveratrol Dimer]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1654844#ampelopsin-a-synonyms-and-alternative-names\]](https://www.benchchem.com/product/b1654844#ampelopsin-a-synonyms-and-alternative-names)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com